ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate
Description
This compound features a complex polycyclic framework comprising a benzo[g][1,3,5]oxadiazocin core fused with a methano bridge. Key structural elements include:
- An 8-bromo substituent on the benzannulated ring.
- A 2-methyl group on the oxadiazocin moiety.
- An ethyl benzoate ester at the 4-position.
The bromine atom likely enhances electrophilic reactivity and influences molecular interactions, while the methyl group contributes to steric effects. The benzoate ester may improve solubility or serve as a synthetic handle for further derivatization.
Properties
IUPAC Name |
ethyl 4-(4-bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c1-3-26-18(24)12-4-7-14(8-5-12)23-19(25)22-16-11-20(23,2)27-17-9-6-13(21)10-15(16)17/h4-10,16H,3,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOCSKATMHQGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate generally involves multi-step synthetic routes. A typical synthetic pathway might include:
Formation of the oxadiazocin ring: This step often involves the reaction between an appropriate benzoic acid derivative and a brominated precursor under catalytic conditions.
Esterification: The intermediate product is then esterified with ethanol under acidic conditions to produce the final compound.
Industrial Production Methods
Industrial production methods would scale up these reactions, often requiring optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the compound. This process would also involve purification steps like crystallization or chromatographic techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate undergoes various chemical reactions, including:
Oxidation: Wherein the compound reacts with oxidizing agents to form oxidized derivatives.
Reduction: Utilization of reducing agents to convert the compound into its reduced forms.
Substitution: Halogen atoms, like bromine, may be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols under varying temperature and pH conditions.
Major Products
The primary products formed through these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate is used as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and the development of new materials.
Biology and Medicine
In biological and medicinal research, this compound can be explored for its potential as a pharmaceutical lead. Its structure suggests possible activity against certain biological targets, making it a candidate for drug development studies focused on anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound might be used in the development of new materials with specific chemical properties, potentially contributing to advancements in polymer science or materials engineering.
Mechanism of Action
The mechanism by which ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate exerts its effects involves interaction with specific molecular targets. Depending on the application, it might interact with enzymes, proteins, or receptors, modulating their activity. For instance, if explored as a pharmaceutical, it may inhibit or activate specific pathways crucial for disease progression, such as kinase signaling pathways or microbial enzymes.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
(a) Triazine-Linked Benzoate Derivatives ()
The compound Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l) shares a brominated aromatic system and ester functionality but differs in core structure:
- Core : 1,3,5-Triazine vs. oxadiazocin.
- Substituents: 4-Bromo (vs. 8-bromo in the target), 4-methoxyphenoxy, and formyl groups.
- Synthesis : Prepared via nucleophilic substitution on trichlorotriazine, contrasting with the target’s likely multi-step cyclization .
(b) Quinazolinone Derivatives ()
6-Bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones (BQ 1-8) feature a brominated quinazolinone core. Key differences:
- Core: Quinazolinone (two-nitrogen system) vs. oxadiazocin (three-nitrogen system).
- Substituents : Bromine at position 6 (vs. 8 in the target), with variable N3-substituents (e.g., metformin derivatives).
(c) Benzoxazine-Oxadiazole Hybrids ()
Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one share fused benzoxazine rings but lack the methano bridge and oxadiazocin system.
Substituent Effects and Reactivity
- Bromine Position : The 8-bromo group in the target may lead to distinct electronic effects compared to 4-bromo (5l) or 6-bromo (BQ1-8), altering reactivity in cross-coupling reactions.
- Ester Flexibility : The ethyl ester in the target could offer better hydrolytic stability than methyl esters (5l) under physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
